
Spectroscopic Analysis & Reactivity Guide: 2-
Chloro-4,5-diiodo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest

Compound Name:
2-Chloro-4,5-diiodo-6-

methoxypyrimidine

CAS No.: 159585-09-8

Cat. No.: B3243808 Get Quote

Executive Summary
2-Chloro-4,5-diiodo-6-methoxypyrimidine (CAS: 159585-09-8) represents a "linchpin"

intermediate in medicinal chemistry. Its value lies in the orthogonal reactivity of its four

substituents: a methoxy group (solubility/directing), a chlorine at C2 (moderate reactivity), and

two iodine atoms at C4 and C5 (high reactivity).

Unlike its mono-halogenated analogs, this molecule offers a gateway to sequential tri-

functionalization. However, its analysis is challenging due to the lack of ring protons, making

13C NMR and Mass Spectrometry the primary tools for structural confirmation.

Structural & Electronic Analysis
The pyrimidine ring is electron-deficient (π-deficient). The introduction of substituents alters the

electron density map, which directly correlates to spectroscopic signals.

C2-Cl: Inductive withdrawal (-I), deactivating.

C4-I: Heavy atom effect (shielding), highly reactive to Pd-oxidative addition.

C5-I: Heavy atom effect, sterically crowded.

C6-OMe: Resonance donation (+R), shielding C5, activating C4/C2 for nucleophilic attack.
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Graphviz: Electronic Environment & Reactivity Map
The following diagram visualizes the electronic environment and predicted reactivity order.
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Figure 1: Reactivity hierarchy determined by electronic effects of the pyrimidine core.

Spectroscopic Profiling (The "Fingerprint")
A. 1H NMR: The "Silent" Spectrum
The most distinct feature of 2-Chloro-4,5-diiodo-6-methoxypyrimidine is the absence of

aromatic ring protons.

Signal: A single sharp singlet.

Shift:

4.00 – 4.15 ppm (Methoxy group).
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Solvent Effect: In

, the signal is typically ~4.05 ppm. In

, it may shift slightly downfield.

Diagnostic Value: If you see any signals in the aromatic region (7.0–9.0 ppm), your sample is

contaminated with starting materials (e.g., 2-chloro-6-methoxypyrimidine) or hydrolysis

products.

B. 13C NMR: The Heavy Atom Effect
Carbon-13 NMR is the definitive tool for verifying the di-iodo substitution pattern. Iodine exerts

a "Heavy Atom Effect," causing a significant upfield shift (shielding) of the attached carbon,

often moving it into the aliphatic region.

Carbon Position Substituent
Predicted Shift (

ppm)
Notes

C6 -OMe 168.0 – 171.0
Deshielded by O and

N.

C2 -Cl 158.0 – 162.0
Typical 2-chloro-

pyrimidine shift.

C4 -I 130.0 – 138.0
Upfield shifted due to

Iodine.

C5 -I 90.0 – 100.0

Highly shielded

(Iodine + Ortho-OMe

effect).

OMe -OCH3 55.0 – 56.0
Standard methoxy

signal.

Key Differentiator: In the non-iodinated analog, C5 appears at ~105-110 ppm (doublet in

coupled spectrum). In the di-iodo compound, C5 is a quaternary carbon appearing significantly

upfield, often <100 ppm.
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C. Mass Spectrometry (MS)[1]
Ionization: ESI+ or APCI+.

Isotope Pattern:

Chlorine: distinct 3:1 ratio for

and

.

Iodine: Monoisotopic (

). No isotope pattern, but a large mass defect.

Fragmentation:

Loss of Iodine radical (

) is a dominant pathway.

Look for sequential loss:

.

Comparative Analysis: Target vs. Analogs
This section compares the target molecule with its most common impurities or structural

analogs.

Table 1: Spectroscopic Comparison
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Feature
2-Chloro-4,5-diiodo-

6-OMe (Target)
2-Chloro-4-iodo-6-

OMe (Analog)
2,4-Dichloro-5-iodo-

6-OMe (Analog)

1H NMR (Ar-H) None (Silent)
1H Singlet (~7.5 ppm,

C5-H)
None

13C NMR (C5) ~95 ppm (C-I) ~105 ppm (C-H) ~85-90 ppm (C-I)

13C NMR (C4) ~135 ppm (C-I) ~130 ppm (C-I) ~160 ppm (C-Cl)

Reactivity (SNAr)
High (C4-I

displacement)

High (C4-I

displacement)

High (C4-Cl

displacement)

Physical State Solid / Powder Solid Solid

Analytical Workflow Diagram
The following workflow ensures the correct identification of the di-iodo species during synthesis

or QC.
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Figure 2: Logical decision tree for spectroscopic validation.

Experimental Protocols
Synthesis Overview (Contextual)
While commercial sources are available, the synthesis typically involves the iodination of 2-

chloro-6-methoxypyrimidine or 2-chloro-4-iodo-6-methoxypyrimidine using

-iodosuccinimide (NIS) or
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. The introduction of the second iodine at C4 (if starting from C5-I) or C5 (if starting from C4-I)
requires forcing conditions due to steric crowding.

Protocol: QC Analysis (HPLC-UV/MS)
To distinguish the di-iodo compound from mono-iodo impurities, use a high-resolution gradient.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient:

0-2 min: 10% B (Hold)

2-15 min: 10%

90% B (Linear Ramp)

15-20 min: 90% B (Hold)

Detection: UV at 254 nm and 280 nm.

Note: Iodinated compounds often have higher absorbance at 280 nm compared to

chlorinated analogs.

Expected Elution Order:

2-Chloro-6-methoxypyrimidine (Early)

2-Chloro-5-iodo-6-methoxypyrimidine (Mid)

2-Chloro-4,5-diiodo-6-methoxypyrimidine (Late - Most Lipophilic)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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